![molecular formula C13H28O4 B14354494 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane CAS No. 92154-18-2](/img/structure/B14354494.png)
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane is an organic compound with a complex structure that includes multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methoxy-2,2-bis(methoxymethyl)propanol with pentyl halides under basic conditions to form the desired ether linkage. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide to form the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2,2-bis(methoxymethyl)-1-propanol
- 1-Propene, 3-methoxy-2-methyl-
- 1,2-Propanediol, 3-methoxy-
Uniqueness
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane is unique due to its specific arrangement of methoxy groups and the ether linkage. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92154-18-2 |
|---|---|
Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-methoxy-2,2-bis(methoxymethyl)-3-pentoxypropane |
InChI |
InChI=1S/C13H28O4/c1-5-6-7-8-17-12-13(9-14-2,10-15-3)11-16-4/h5-12H2,1-4H3 |
InChI Key |
HFYDEEFLHSVJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC(COC)(COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


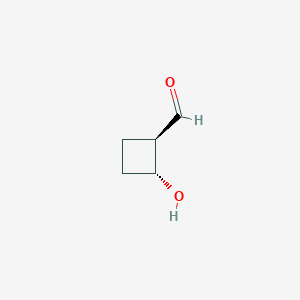
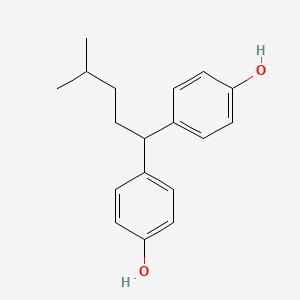
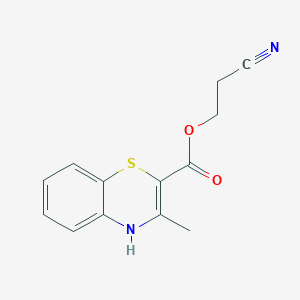
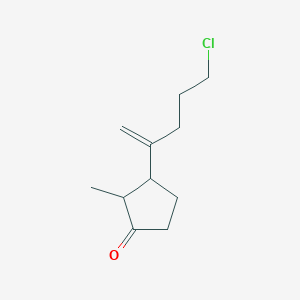
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
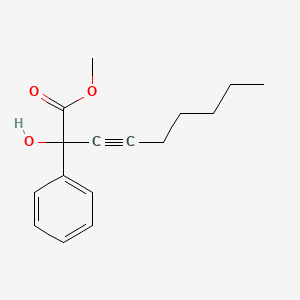
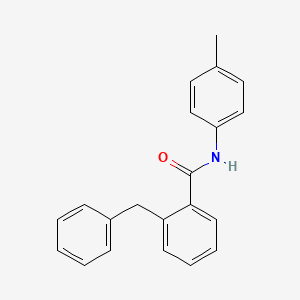
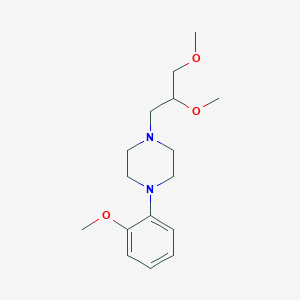
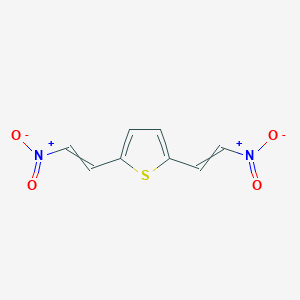
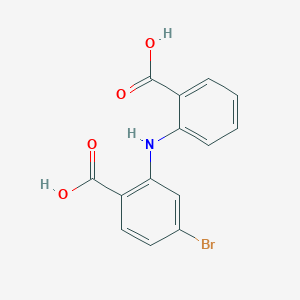
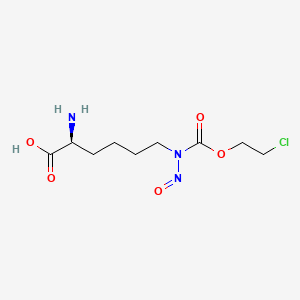
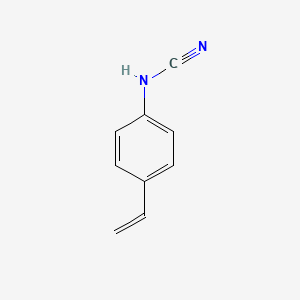
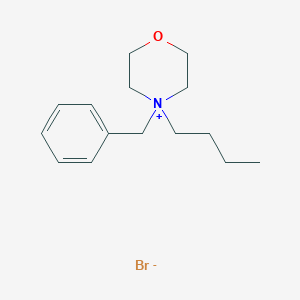
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
